Terikalant - 132338-79-5

Terikalant

Catalog Number: EVT-1207677
CAS Number: 132338-79-5
Molecular Formula: C24H31NO3
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Terikalant is a member of piperidines.
Synthesis Analysis

The synthesis of Terikalant involves several critical steps, focusing on constructing its benzopyran core and subsequent functionalization. The general synthetic route includes:

  1. Formation of the Benzopyran Core: This is achieved through cyclization reactions involving appropriate precursors under either acidic or basic conditions.
  2. Functionalization: The benzopyran structure is modified through various reactions such as:
    • Alkylation
    • Acylation
    • Halogenation
  3. Final Assembly: The last step involves coupling the functionalized benzopyran with other molecular fragments to yield Terikalant.

A notable method involves asymmetric synthesis, where high enantioselectivity is achieved using rhodium-catalyzed reactions, resulting in yields up to 75% with excellent enantiomeric ratios (96.7:3.3) for Terikalant .

Molecular Structure Analysis

The molecular structure of Terikalant comprises a benzopyran backbone, characterized by a fused benzene and pyran ring system. Key features include:

  • Chemical Formula: C₁₈H₁₈N₂O₄
  • Molecular Weight: Approximately 318.35 g/mol
  • Chirality: Terikalant exists as an enantiomer, specifically the (S)-enantiomer, which is crucial for its biological activity.

The structural integrity and stereochemistry are vital for its interaction with potassium channels, influencing its pharmacological efficacy .

Chemical Reactions Analysis

Terikalant participates in various chemical reactions that are essential for its functionalization and modification:

  1. Oxidation: Under specific conditions, Terikalant can be oxidized to yield multiple oxidation products using agents like potassium permanganate.
  2. Reduction: It can be reduced using lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes into alcohols.
  3. Substitution Reactions: Nucleophilic substitutions are common, particularly on the benzopyran ring, where functional groups can be replaced by nucleophiles such as amines or thiols.

The outcomes of these reactions depend significantly on the reagents used and the reaction conditions applied .

Mechanism of Action

Terikalant's primary mechanism of action involves blocking inward-rectifier potassium channels, specifically the Kir2.1 subtype. By inhibiting these channels, Terikalant prolongs the action potential duration in cardiac cells, which stabilizes cardiac rhythm and prevents arrhythmias. The blockade alters the resting membrane potential and reduces excitability, effectively mitigating abnormal electrical activity within the heart .

Physical and Chemical Properties Analysis

Terikalant exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but less soluble in water.
  • Melting Point: The melting point is reported around 143 °C for one of its diastereoisomers.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

These properties influence its handling in laboratory settings and its formulation in pharmaceutical applications .

Applications

Terikalant has several significant applications across various fields:

  1. Pharmaceutical Research: Primarily studied for its antiarrhythmic properties, it serves as a model compound for understanding potassium channel blockers' behavior.
  2. Biological Research: Used to explore the role of potassium channels in cellular processes and their implications in various diseases.
  3. Drug Development: Acts as a lead compound for developing new therapeutic agents targeting potassium channels due to its specificity and efficacy.
Introduction to Terikalant

Historical Context and Discovery of Terikalant

Terikalant emerged from cardiovascular pharmacology research in the early 1990s as part of efforts to develop atrial-selective antiarrhythmic agents. Originated by Aventis (then Rhône-Poulenc), it was identified as the biologically active enantiomer of the racemic mixture RP 58866 through chiral separation techniques. Early studies demonstrated its unique electrophysiological profile distinct from classical Vaughan-Williams class III agents [10].

Table 1: Key Chemical Identifiers of Terikalant

PropertyValue
CAS Registry Number132338-79-5
IUPAC NamePiperidine, 1-[2-[(4S)-3,4-dihydro-2H-1-benzopyran-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)-
Molecular FormulaC~24~H~31~NO~3~
Molecular Weight381.51 g/mol
Alternate IdentifiersRP 62719; Terikalant fumarate (121277-97-2)
Solubility CharacteristicsTypically supplied as fumarate salt for enhanced stability

Preclinical development focused on its potent inhibitory effects on cardiac inward-rectifier potassium currents. By 1992, peer-reviewed publications established its classification as a "pure" class III antiarrhythmic agent due to its specific ion channel targeting without secondary effects on sodium or calcium channels [10]. Despite promising experimental data, development was discontinued after Phase I clinical trials, though the exact termination date remains unspecified in available literature [4] [8].

Pharmacological Classification and Therapeutic Indications

Terikalant belongs to the class III antiarrhythmic category according to the Vaughan-Williams classification system. Its primary mechanism involves specific blockade of the inward rectifier potassium current (I~K1~), particularly targeting Kir2.1 channels responsible for maintaining resting membrane potential in cardiomyocytes [10]. Unlike conventional class III agents that inhibit rapid delayed rectifier potassium current (I~Kr~), Terikalant prolongs atrial and ventricular action potential duration exclusively through I~K1~ blockade without affecting action potential upstroke velocity (V~max~) or diastolic potential [10].

Electrophysiological studies demonstrate significant effects:

  • Atrial Selectivity: At 30μM concentration, Terikalant reduced I~K1~ current by 39% in guinea pig ventricular myocytes while minimally affecting I~Kr~ [6].
  • Anti-fibrillatory Action: In canine models, intravenous Terikalant (0.1–1 mg/kg) consistently prolonged atrial and ventricular refractory periods without altering conduction velocity [10].
  • Cardioprotection Contrast: Unlike sulfonylureas (e.g., glibenclamide) that block K~ATP~ channels, Terikalant (1-6 mg/kg IV) failed to abolish ischemic preconditioning in rat hearts, confirming mechanistic distinction [6].

Therapeutic investigation centered on atrial fibrillation and ventricular arrhythmias management. Its atrial selectivity stemmed from higher I~K1~ density in atrial versus ventricular tissue, suggesting potential for atrial-specific repolarization prolongation. This aligned with emerging pharmacological strategies seeking to avoid ventricular proarrhythmia [1] [10].

Current Global Regulatory Status and Approval Milestones

Terikalant remains an investigational compound without regulatory approvals worldwide. Development discontinuation occurred prior to Phase 2 trials despite promising preclinical data, positioning it as a pharmacological tool rather than a therapeutic entity.

Table 2: Development Milestones and Regulatory Status

Development PhaseStatusTimelineKey Characteristics
DiscoveryCompletedPre-1992Identification as active enantiomer of RP 58866
PreclinicalCompletedEarly 1990sExtensive ion channel profiling and animal efficacy studies
Phase 1Discontinued~1994Human safety evaluation (specific trial data unpublished)
Phase 2/3Never reachedN/ADevelopment terminated prior to efficacy trials
FDA/EMA ApprovalNone grantedN/ANo submissions to regulatory agencies
Orphan DesignationNot pursuedN/ANo record of orphan status applications

Global regulatory pathways that might theoretically apply include:

  • Accelerated Approval Mechanisms: Had development continued, pathways like FDA Accelerated Approval or EU Conditional Marketing Authorization could have been pursued for serious arrhythmias with unmet needs [2].
  • ICH Considerations: Thorough QT (TQT) studies would have been mandated under ICH E14 guidelines, though evidence suggests potential ethnic variability in QT responses [7].
  • Current Development Contrast: Modern antiarrhythmics like vernakalant and ranolazine achieved approval through standard pathways, unlike Terikalant's discontinued development [1].

The compound's current accessibility is restricted to research quantities through specialized chemical suppliers, with no active clinical development programs announced as of June 2025 [3] [8].

Properties

CAS Number

132338-79-5

Product Name

Terikalant

IUPAC Name

1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C24H31NO3/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22/h3-8,17-19H,9-16H2,1-2H3/t19-/m0/s1

InChI Key

UIZPEXQHMIZQPQ-IBGZPJMESA-N

SMILES

COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC

Synonyms

1-(2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl)-4-(3,4-dimethoxyphenyl)piperidine
RP 58866
RP 62719
RP-58866
RP-62719
RP62719
terikalant
terikalant hydrochloride
terikalant, RP 62719

Canonical SMILES

COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.